molecular formula C17H14N2 B3049156 2-Phenyl-2,3-dihydro-1H-perimidine CAS No. 19564-07-9

2-Phenyl-2,3-dihydro-1H-perimidine

Cat. No.: B3049156
CAS No.: 19564-07-9
M. Wt: 246.31 g/mol
InChI Key: XBIHZOVRMJOAEQ-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound with the molecular formula C17H14N2. It belongs to the class of perimidines, which are known for their diverse biological and pharmacological properties. This compound is characterized by a fused ring system that includes a naphthalene moiety and a phenyl group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenone. This reaction can be catalyzed by various protonic acids and metal catalysts such as bismuth chloride, ruthenium chloride, and ytterbium triflate. The reaction conditions often include heating the reactants in a suitable solvent like ethanol or water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts like squaric acid has been explored to make the process more sustainable. Squaric acid catalyzes the reaction in water, providing a green chemistry approach to the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. Due to its strong electron-donating character, it can participate in electron transfer reactions, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its ability to interact with proteins and other biomolecules is a key aspect of its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-2,3-dihydro-1H-perimidine is unique due to its fused ring system and the presence of both a naphthalene and a phenyl group. This structure imparts distinct electronic properties, making it versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIHZOVRMJOAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353981
Record name 2-Phenyl-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19564-07-9
Record name 2-Phenyl-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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